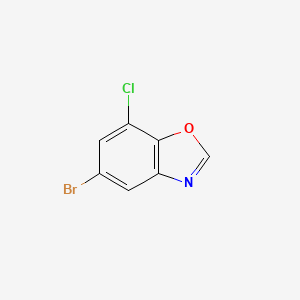

5-Bromo-7-chloro-1,3-benzoxazole

Overview

Description

5-Bromo-7-chloro-1,3-benzoxazole is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using different methods. One of the methods involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involves using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Scientific Research Applications

Synthetic Chemistry and Molecular Docking Studies

- Research has been conducted on the synthesis and biological evaluation of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids as potential anti-inflammatory and cytotoxic agents, highlighting the importance of halogenation in benzoxazoles for enhancing biological activity. One of the synthesized compounds showed significant anti-inflammatory activity, while another exhibited excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, with molecular docking analysis revealing good binding interactions with biochemical targets (Thakral et al., 2022).

Pharmacological Potential

- Novel thiofibrates bearing the 1,3-benzoxazole moiety were synthesized, showing the versatility of the benzoxazole ring in the development of compounds with potential therapeutic applications. These compounds were characterized by physical and spectral studies, indicating precise structural assignments that are consistent with their intended synthetic design (NiranjanM & ChaluvarajuK, 2018).

Antimicrobial and Cytotoxic Activities

- A study on the synthesis and biological activity of a series of 1,3-benzoxazol-2(3H)-one derivatives, including 5-chloro-1,3-benzoxazol-2(3H)-one and 6-bromo-1,3-benzoxazol-2(3H)-one, was conducted. These compounds were tested for antimicrobial activity against a variety of bacteria and yeasts, as well as for their cytotoxic properties in different cell lines, showing the potential of benzoxazole derivatives in developing new antimicrobial and anticancer agents (Krawiecka et al., 2013).

Fluorescent Probe Development

- The synthesis of a fluorescent probe sensitive to amine using 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole was explored for application in sensing amino compounds. This study demonstrates the potential of benzoxazole derivatives in the development of fluorescent probes for chemical sensing applications, proving to be more suitable for sensing hexamethylenediamine and hydrazine with different fluorescent colors (Lee et al., 2004).

Mechanism of Action

Target of Action

5-Bromo-7-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with a variety of biological targets. These targets are often implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . These activities suggest that benzoxazole derivatives likely interact with multiple biochemical pathways.

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . These activities suggest that benzoxazole derivatives likely have multiple molecular and cellular effects.

Action Environment

The synthesis of benzoxazole derivatives has been found to involve various benefits like ambient conditions, the use of green solvents, and economical and simple operation .

Future Directions

Biochemical Analysis

Biochemical Properties

5-Bromo-7-chloro-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of 5-bromo and 7-chloro substituents on the benzoxazole ring enhances its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine . This interaction is significant in the context of neurodegenerative diseases, where inhibition of these enzymes can help in managing symptoms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the p53 pathway . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AChE and BuChE results in the inhibition of these enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness. In laboratory settings, it has been observed that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and continuous modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways, without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic pathways are crucial for maintaining the compound’s therapeutic levels and preventing accumulation that could lead to toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For example, in the brain, this compound can cross the blood-brain barrier and accumulate in neuronal tissues, where it exerts its neuroprotective effects. Its distribution is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, in neuronal cells, it localizes to synaptic vesicles and mitochondria, where it modulates neurotransmitter release and mitochondrial function. This localization is essential for its role in neuroprotection and enzyme inhibition.

Properties

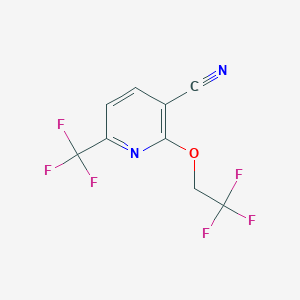

IUPAC Name |

5-bromo-7-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTVJTQVFMVSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226072-26-9 | |

| Record name | 5-bromo-7-chloro-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)